molecular formula C11H15N3O3S B12466734 N-{[N'-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

N-{[N'-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

Cat. No.: B12466734
M. Wt: 269.32 g/mol
InChI Key: ICYVDLZMOWRFFM-UHFFFAOYSA-N
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Description

N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is an organic compound with the molecular formula C10H14N2O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white crystalline solid appearance and its solubility in organic solvents such as chloroform, dichloromethane, and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl hydrazide with acetone under basic conditions. The reaction involves the formation of a hydrazone intermediate, which is then converted to the final product . The reaction conditions, such as temperature and pH, can significantly affect the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide typically involves large-scale batch reactions. The use of automated reactors and precise control of reaction parameters ensures high efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines .

Scientific Research Applications

N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to its observed biological effects. For example, it may inhibit carbonic anhydrase, resulting in diuretic and anti-glaucoma effects . The exact molecular pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is unique due to its combination of the sulfonamide and hydrazinecarbonyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15N3O3S

Molecular Weight

269.32 g/mol

IUPAC Name

2-(benzenesulfonamido)-N-(propan-2-ylideneamino)acetamide

InChI

InChI=1S/C11H15N3O3S/c1-9(2)13-14-11(15)8-12-18(16,17)10-6-4-3-5-7-10/h3-7,12H,8H2,1-2H3,(H,14,15)

InChI Key

ICYVDLZMOWRFFM-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)CNS(=O)(=O)C1=CC=CC=C1)C

Origin of Product

United States

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